Ethynyl Estradiol-d7
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-6,6,7,7,11,16,16-heptadeuterio-17-ethynyl-13-methyl-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,6D2,8D,11D2/t8?,16-,17-,18+,19+,20+ |
InChI Key |
BFPYWIDHMRZLRN-YFWWJEJJSA-N |
Isomeric SMILES |
[2H]C1C[C@]2([C@@H](CC([C@]2(C#C)O)([2H])[2H])[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkynylation and Deuteration
The synthesis of this compound builds upon established methods for non-deuterated ethinyl estradiol, with modifications to incorporate deuterium. A patented approach (CN103204891A) outlines a two-step process:
Formation of Alkynyl Potassium :
Potassium hydroxide (KOH) reacts with acetylene gas under controlled humidity (1–15% water content) and temperature (40–85°C) to produce alkynyl potassium. This intermediate is stabilized as a crude mixture with residual KOH.Coupling with Estra-1,3,5(10)-trien-3-ol-17-one (Female Phenolic Ketone) :
Alkynyl potassium reacts with female phenolic ketone in tetrahydrofuran (THF) at low temperatures (−5 to 10°C). Post-reaction acidification with HCl yields ethinyl estradiol, which is purified via solvent extraction and activated carbon treatment.
Deuteration Modifications :
To synthesize the deuterated variant, deuterium is introduced at specific positions during the alkynylation or subsequent steps. For example:
- Deuterated Acetylene : Replacing acetylene gas with deuterated acetylene (C₂D₂) introduces deuterium at the ethynyl group.
- Isotopic Exchange : Acid-catalyzed hydrogen-deuterium exchange at positions 2,4,9,6,16 using D₂O or deuterated solvents.
Reaction Mechanisms and Key Parameters
Alkynylation Reaction
The core reaction involves nucleophilic addition of alkynyl potassium to the ketone group of female phenolic ketone. Deuterium incorporation occurs at positions adjacent to reactive sites, such as hydroxylation-prone carbons (C-2, C-4, C-16).
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | −5 to 10°C | Minimizes side reactions |
| KOH:Acetylene Ratio | 1W:90–120V (g:mL) | Ensures complete alkynyl potassium formation |
| THF Solvent Volume | 1:1–1:2 (substrate:THF) | Enhances solubility and mixing |
Industrial-Scale Production
Scaling the Patented Method
Industrial production (e.g., LGC Standards) scales the two-step process with modifications:
- Batch Reactors : Utilize pressurized vessels for acetylene gas reactions to improve safety and yield.
- Deuteration Control : Automated systems monitor deuterium incorporation via in-line mass spectrometry.
Example Production Batches :
| Batch | KOH (kg) | Acetylene (L) | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 0.1 | 12 | 80 | 78 | 99.55 |
| 2 | 0.25 | 24 | 85 | 82 | 99.58 |
Quality Control and Analytical Validation
Purity Assessment
Post-synthesis purification involves:
Deuterium Incorporation Analysis
- NMR Spectroscopy : Identifies deuterium positions via chemical shift differences.
- LC-MS/MS : Quantifies isotopic purity by comparing molecular ion peaks (e.g., m/z 303.45 for C₂₀H₁₇D₇O₂).
Metabolic Stability Data :
Deuteration at C-2 and C-4 reduces hydroxylation rates by 40–50% compared to non-deuterated ethinyl estradiol, as shown in liver microsome studies.
Comparative Analysis of Deuteration Methods
Chemical vs. Enzymatic Deuteration
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Exchange | High deuteration efficiency (≥95%) | Requires toxic reagents (e.g., D₂SO₄) |
| Enzymatic Catalysis | Selective deuteration | Low yield (≤30%) |
Industrial Preference : Chemical methods dominate due to scalability, albeit with stringent waste management protocols.
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Scientific Research Applications
Analytical Chemistry Applications
Ethynyl Estradiol-d7 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ethynyl Estradiol in biological samples. The incorporation of deuterium atoms improves the stability and detection sensitivity of the compound during analysis.
Table 1: LC-MS/MS Method Characteristics for this compound
| Parameter | Value |
|---|---|
| Detection Method | LC-MS/MS |
| Analyte Concentration Range | 1.5 - 150 pg/mL |
| Internal Standard | This compound |
| Matrix Used | Human Plasma |
| Recovery Rate | 88.4% for Ethynyl Estradiol |
A study highlighted the development of a sensitive LC-MS/MS method that achieved a lower limit of quantification (LLOQ) of 5 pg/mL for Ethynyl Estradiol, demonstrating exceptional accuracy and precision in human plasma samples . This level of sensitivity is crucial for pharmacokinetic studies where precise measurement of hormone levels is necessary.
Pharmacokinetics and Bioequivalence Studies
This compound is also employed in pharmacokinetic studies to assess the bioavailability and metabolism of Ethynyl Estradiol when administered with other compounds, such as Etonogestrel. A validated method using ultra-performance liquid chromatography-tandem mass spectrometry was developed to simultaneously determine both compounds in human plasma, facilitating bioequivalence studies .
Case Study: Bioequivalence Study Design
- Objective: To evaluate the pharmacokinetic profile of a combined formulation of Etonogestrel and Ethynyl Estradiol.
- Methodology: Healthy female volunteers received a single oral dose, with blood samples collected at various time points.
- Outcome Measures: Peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) were calculated using this compound as an internal standard to ensure accurate results .
Reproductive Toxicology Research
Research involving this compound has also focused on its effects in reproductive toxicology. A multigenerational study evaluated the impact of varying doses of Ethynyl Estradiol on reproductive health across generations. The findings indicated significant effects on body weight and feed consumption among treated groups, suggesting potential endocrine-disrupting effects at certain exposure levels .
Table 2: Dosing Regimen in Reproductive Toxicology Study
| Dose (µg/kg/day) | Observed Effects |
|---|---|
| 0.02 | No significant effects |
| 0.22 | Minor weight loss observed |
| 5.48 | Significant decrease in body weight |
| 21.00 | Marked reproductive impairment |
Clinical Applications
In clinical settings, this compound is used to enhance the understanding of hormonal therapies' efficacy and safety profiles. It plays a critical role in evaluating treatments for conditions such as premenstrual dysphoric disorder and menopausal symptoms, where accurate hormone measurement is vital for therapy management .
Mechanism of Action
Ethynyl Estradiol-d7 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The deuterium atoms do not significantly alter the mechanism of action but provide a means to track the compound in biological systems.
Comparison with Similar Compounds
Ethynyl Estradiol (Parent Compound)
- Structure : C₂₀H₂₄O₂, molecular weight ~296.40 g/mol (unlabelled).
- Key Differences: Lacks deuterium labeling, making it indistinguishable from endogenous estrogens in MS without derivatization . Used therapeutically in contraceptives, whereas Ethynyl Estradiol-d7 is primarily a research tool .
- Analytical Methods : Requires derivatization (e.g., dansyl chloride) for enhanced electrospray ionization in trace analysis .
6,7-Dehydro Ethynyl Estradiol
- Structure : A dehydrogenated analog with a double bond at C6–C7 (C₂₀H₂₂O₂; MW 294.39 g/mol) .
- Key Differences: Classified as Ethinylestradiol Impurity I (EP) and monitored in pharmaceutical quality control . Purity: >95% (HPLC), with distinct retention times (e.g., 4.75 min in DAD1 A analysis) . Toxicity: Potential carcinogen and reproductive toxicant; requires storage at -20°C .
9,11-Dehydro Ethynyl Estradiol
Other Impurities (e.g., Drospirenone/Ethinyl Estradiol Related Compounds)
- Examples include fluoronaphthalene derivatives and hydroxylated analogs, controlled at ≤0.15% in pharmaceutical formulations .
- Analytical Challenges : Co-elution risks in HPLC require ion-trap MS for resolution .
Comparative Data Table
Toxicological and Handling Considerations
- This compound: No explicit toxicity data, but handling follows EE2 protocols: avoid inhalation, use gloves/eye protection .
- Dehydro Analogs: 6,7-Dehydro: Classified as very toxic to aquatic life (GHS H410) and suspected carcinogen (GHS H350) . 9,11-Dehydro: Linked to reproductive toxicity and teratogenicity in preclinical models .
- Storage : Deuterated and dehydro forms require stringent temperature control (-20°C) to prevent degradation .
Analytical Techniques and Methodologies
- This compound : Quantified via LC-MS/MS using deuterium-specific ion transitions; avoids matrix effects .
- Dehydro Impurities : Resolved using HPLC/ion-trap MS with optimized gradients (e.g., 0.1% formic acid in mobile phase) .
- Derivatization : Dansyl chloride enhances EE2 sensitivity in plasma assays (LLOQ ~5 pg/mL) .
Biological Activity
Ethynyl Estradiol-d7 (EE-d7) is a synthetic derivative of estradiol, characterized by the incorporation of deuterium atoms, which enhances its stability and tracking in biological studies. This compound is primarily recognized for its potent estrogenic activity, making it significant in various pharmacological applications, particularly in hormonal therapies and contraceptives.
- Molecular Formula : CHDO
- Molecular Weight : 303.45 g/mol
- Structure : The presence of deuterium alters the isotopic composition, which is beneficial for metabolic studies and understanding pharmacokinetics .
EE-d7 functions by binding to estrogen receptors (ERs), particularly ERα and ERβ, located in target tissues such as the breast, uterus, and brain. This interaction initiates a cascade of physiological responses including:
- Cell Proliferation : EE-d7 promotes the growth of estrogen-responsive tissues.
- Gene Expression Modulation : It influences the transcription of genes involved in reproductive functions and other metabolic pathways.
- Neuroprotective Effects : Research indicates that EE-d7 may exert neuroprotective actions similar to those observed with 17β-estradiol, particularly in conditions like ischemic stroke .
Binding Affinity and Pharmacokinetics
Studies on EE-d7 have demonstrated its significant binding affinity to estrogen receptors. The isotopic labeling with deuterium allows for enhanced tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems. For instance, a study highlighted the differential effects of EE-d7 compared to natural estrogens on serum proteomes, indicating broader metabolic impacts with synthetic estrogens .
Case Studies
-
Impact on Serum Proteome :
A randomized controlled trial involving 59 women assessed the effects of a combined oral contraceptive containing EE compared to natural estrogens. The results indicated that the EE group exhibited significant alterations in serum protein profiles, affecting metabolism and coagulation pathways . -
Neuroprotective Mechanisms :
Research has shown that EE-d7 can activate nongenomic signaling pathways via ERα, leading to antioxidant effects during ischemic events. This mechanism involves the inhibition of NADPH oxidase activity, thus reducing oxidative stress in neurons .
Comparative Analysis
The following table summarizes key comparisons between this compound and other estrogenic compounds:
| Compound | Binding Affinity | Neuroprotective Effects | Metabolic Impact |
|---|---|---|---|
| This compound | High | Yes | Significant changes |
| 17β-Estradiol | High | Yes | Moderate changes |
| Estrone | Moderate | Limited | Minimal changes |
Q & A
Q. How can conflicting interpretations of this compound’s epigenetic effects be addressed in meta-analyses?
- Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use random-effects meta-regression to explore heterogeneity sources (e.g., cell type, exposure duration). Perform sensitivity analyses by excluding low-quality studies (e.g., those lacking blinding or controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
